molecular formula C9H12O3 B13894285 (3aR,7aS)-2,2-dimethyl-4,7a-dihydro-3aH-1,3-benzodioxol-5-one CAS No. 65173-68-4

(3aR,7aS)-2,2-dimethyl-4,7a-dihydro-3aH-1,3-benzodioxol-5-one

Cat. No.: B13894285
CAS No.: 65173-68-4
M. Wt: 168.19 g/mol
InChI Key: GBHAVVFDMNIKED-JGVFFNPUSA-N
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Description

(3AR,7AS)-2,2-DIMETHYL-3A,7A-DIHYDROBENZO[D][1,3]DIOXOL-5(4H)-ONE is a chemical compound with a unique structure that includes a benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,7AS)-2,2-DIMETHYL-3A,7A-DIHYDROBENZO[D][1,3]DIOXOL-5(4H)-ONE can be achieved through several synthetic routes. One common method involves the use of palladium-catalyzed arylation to set the framework, followed by Noyori asymmetric hydrogenation and diastereoselective resolution to achieve high enantioselectivity . Another approach involves the preparation of optically active salts through specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(3AR,7AS)-2,2-DIMETHYL-3A,7A-DIHYDROBENZO[D][1,3]DIOXOL-5(4H)-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for arylation, hydrogen gas for hydrogenation, and various oxidizing agents for oxidation reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield different oxidized forms of the compound, while reduction reactions can produce various reduced derivatives.

Scientific Research Applications

(3AR,7AS)-2,2-DIMETHYL-3A,7A-DIHYDROBENZO[D][1,3]DIOXOL-5(4H)-ONE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (3AR,7AS)-2,2-DIMETHYL-3A,7A-DIHYDROBENZO[D][1,3]DIOXOL-5(4H)-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxole: A structurally related compound with similar chemical properties.

    Dioxolane: Another related compound with a dioxolane ring structure.

    Benzodioxane: A compound with a benzodioxane moiety, similar to the benzo[d][1,3]dioxole structure.

Uniqueness

(3AR,7AS)-2,2-DIMETHYL-3A,7A-DIHYDROBENZO[D][1,3]DIOXOL-5(4H)-ONE is unique due to its specific stereochemistry and the presence of the benzo[d][1,3]dioxole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

65173-68-4

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

(3aR,7aS)-2,2-dimethyl-4,7a-dihydro-3aH-1,3-benzodioxol-5-one

InChI

InChI=1S/C9H12O3/c1-9(2)11-7-4-3-6(10)5-8(7)12-9/h3-4,7-8H,5H2,1-2H3/t7-,8+/m0/s1

InChI Key

GBHAVVFDMNIKED-JGVFFNPUSA-N

Isomeric SMILES

CC1(O[C@@H]2CC(=O)C=C[C@@H]2O1)C

Canonical SMILES

CC1(OC2CC(=O)C=CC2O1)C

Origin of Product

United States

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